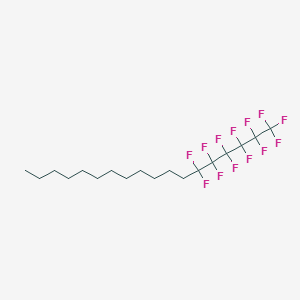

1-(Perfluoro-n-hexyl)dodecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

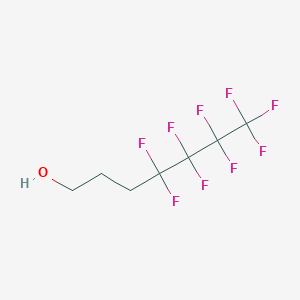

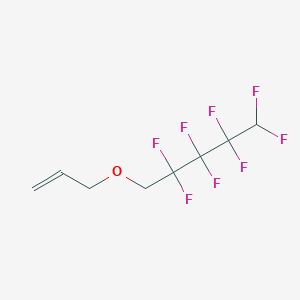

The compound "1-(Perfluoro-n-hexyl)dodecane" is a perfluoroalkylated hydrocarbon, which is part of a class of compounds known for their unique properties due to the presence of fluorine atoms. These compounds are of interest due to their potential applications in various chemical reactions and their distinctive physical and chemical characteristics.

Synthesis Analysis

The synthesis of perfluoroalkylated compounds can involve the use of perfluoroalkyl iodides in reactions with olefins. For instance, perfluoroalkylcopper(I) compounds have been shown to react with olefins such as 1-heptene and 1-dodecene to yield mixtures that include perfluoroalkylated alkanes and alkenes . This suggests that similar methodologies could potentially be applied to synthesize "1-(Perfluoro-n-hexyl)dodecane" by reacting a perfluoro-n-hexylcopper(I) compound with dodecene.

Molecular Structure Analysis

The molecular structure of perfluoroalkylated compounds is significantly influenced by the presence of fluorine atoms. For example, a study on the molecular structure of a perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene) molecule using gas-phase electron diffraction revealed a C2 conformer with specific bond lengths and angles . Although this study does not directly describe "1-(Perfluoro-n-hexyl)dodecane," it provides insight into the general structural characteristics of perfluoroalkylated molecules, which are likely to exhibit strong C-F bonds and unique geometries due to the electron-withdrawing nature of fluorine.

Chemical Reactions Analysis

Perfluoroalkylated compounds participate in various chemical reactions. For instance, 1-dodecyloxy-4-perfluoroalkylbenzenes have been found to accelerate aldol-type reactions and Friedel-Crafts alkylation in supercritical carbon dioxide, acting as surfactants and leading to the formation of emulsions . Additionally, perfluoroalkyl iodides can engage in photoinduced electron-transfer reactions with certain diamines, leading to the formation of perfluoroalkylated products . These findings suggest that "1-(Perfluoro-n-hexyl)dodecane" may also be involved in similar reactions, potentially serving as a reagent or catalyst in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoroalkylated compounds are distinct from their hydrocarbon counterparts due to the high electronegativity and small size of fluorine atoms. These properties include increased thermal and chemical stability, as well as a lower coefficient of friction. While the specific properties of "1-(Perfluoro-n-hexyl)dodecane" are not detailed in the provided papers, the general trends observed in perfluoroalkyl compounds can be extrapolated to predict that it would exhibit similar enhanced properties .

Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry

- Perfluoroalkylcopper(I) compounds, including variants similar to 1-(Perfluoro-n-hexyl)dodecane, have been studied for their reactions with olefins. These reactions result in mixtures of compounds like 1-(perfluoroheptyl)dodecane, which are significant in the field of organometallic chemistry (Coe & Milner, 1972).

Liquid-Liquid Equilibria in Ionic Liquids

- Research has been conducted on mixtures of 1-hexyl-3-methylimidazolium with benzene and alkanes like dodecane. This is pertinent in understanding the behavior of ionic liquids in solvent extraction, where substances like 1-(Perfluoro-n-hexyl)dodecane may be involved (Letcher & Reddy, 2005).

Supramolecular Chemistry

- Studies have been done on the aggregation of molecules in solutions containing dodecane, which is relevant to understanding the behavior of substances like 1-(Perfluoro-n-hexyl)dodecane in supramolecular chemistry (Nuckolls et al., 1999).

Gelation in Large-Ring Crown Ethers

- The gelation process of large-ring crown ethers in solutions with n-dodecane has been explored, providing insights into the self-assembly and microphase separation in systems that could include 1-(Perfluoro-n-hexyl)dodecane (Yan et al., 2009).

Nuclear Chemistry and Separation Science

- Research on the separation and recovery of thorium from nitric acid using n-dodecane as an extractant system highlights the potential application of similar compounds in the field of nuclear chemistry (Dinkar et al., 2012).

Physical Chemistry of Organophosphorous Extractants

- Studies on di-(2-ethylhexyl)phosphoric acid and tributylphosphate, which have similarities to 1-(Perfluoro-n-hexyl)dodecane, offer insights into the molecular interactions and aggregation in nonpolar organic solvents (Bapat & Dalvi, 2019).

Electro-Optic Switching and Liquid Crystals

- Binary mixtures of helicene with dodecane have been studied for their potential in electro-optic switching, relevant to materials science and the applications of perfluorinated compounds (Nuckolls et al., 2002).

Self-Assembly of Semifluorinated Alkanes

- The packing and self-assembly of semifluorinated alkanes at the air/water interface have been investigated, which is pertinent to understanding the behavior of compounds like 1-(Perfluoro-n-hexyl)dodecane (de Viguerie et al., 2011).

Biocatalysis and Green Chemistry

- Terminal oxygenation of n-alkanes by a fungal peroxidase, producing compounds like dodecanes, offers insights into biocatalysis and the potential for green chemistry applications (Olmedo et al., 2016).

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F13/c1-2-3-4-5-6-7-8-9-10-11-12-13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h2-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVQUYHNTDJHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381980 |

Source

|

| Record name | 1-(Perfluoro-n-hexyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Perfluoro-n-hexyl)dodecane | |

CAS RN |

90499-30-2 |

Source

|

| Record name | 1-(Perfluoro-n-hexyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.